(Benzoylamino)(phenyl)acetic acid
CAS No.: 74536-43-9
Cat. No.: VC2344316
Molecular Formula: C15H13NO3
Molecular Weight: 255.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 74536-43-9 |
|---|---|
| Molecular Formula | C15H13NO3 |
| Molecular Weight | 255.27 g/mol |
| IUPAC Name | 2-benzamido-2-phenylacetic acid |
| Standard InChI | InChI=1S/C15H13NO3/c17-14(12-9-5-2-6-10-12)16-13(15(18)19)11-7-3-1-4-8-11/h1-10,13H,(H,16,17)(H,18,19) |
| Standard InChI Key | ACDLFRQZDTZESK-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C(C(=O)O)NC(=O)C2=CC=CC=C2 |
| Canonical SMILES | C1=CC=C(C=C1)C(C(=O)O)NC(=O)C2=CC=CC=C2 |
Introduction
Chemical Identity and Physical Properties
(Benzoylamino)(phenyl)acetic acid is an organic compound belonging to the class of amino acid derivatives. It features both amine and carboxylic acid functionalities, which contribute to its diverse chemical reactivity and biological potential. The compound is characterized by a phenylacetic acid moiety with a benzoylamino group attached to the alpha carbon.
Table 1: Chemical and Physical Properties of (Benzoylamino)(phenyl)acetic acid
| Property | Value |
|---|---|
| Chemical Name | (Benzoylamino)(phenyl)acetic acid |
| IUPAC Name | 2-benzamido-2-phenylacetic acid |
| Alternative Names | 2-Phenyl-2-(phenylformamido)acetic acid, N-benzoyl-2-phenyl-DL-glycine |
| CAS Numbers | 74536-43-9, 29670-63-1 |
| Molecular Formula | C₁₅H₁₃NO₃ |
| Molecular Weight | 255.27 g/mol |
| InChI | InChI=1S/C15H13NO3/c17-14(12-9-5-2-6-10-12)16-13(15(18)19)11-7-3-1-4-8-11/h1-10,13H,(H,16,17)(H,18,19) |
| InChIKey | ACDLFRQZDTZESK-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C(C(=O)O)NC(=O)C2=CC=CC=C2 |
Structural Features and Characteristics
The molecular architecture of (Benzoylamino)(phenyl)acetic acid can be divided into three primary components that contribute to its chemical and biological properties:
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The phenylacetic acid moiety, which serves as a common scaffold found in various biologically active compounds
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The benzoylamino group (also known as benzamido group), which influences the molecule's interaction with biological targets
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The alpha-substituted acetic acid structure, which provides a chiral center in the molecule
The presence of the benzoyl group can modulate various properties of the molecule, including lipophilicity and protein binding capabilities. This structural feature significantly impacts how the molecule interacts with biological systems, potentially enhancing its therapeutic efficacy. The compound's carboxylic acid functionality provides a site for further derivatization, allowing for the creation of various esters, amides, and other functional derivatives.
The phenylacetic acid component is particularly significant as this structural motif is found in numerous pharmaceutically active compounds. Some phenylacetic acid derivatives have demonstrated antibacterial and antifungal properties, suggesting that (Benzoylamino)(phenyl)acetic acid might possess similar activities .
Biological Activities and Pharmacological Properties
(Benzoylamino)(phenyl)acetic acid has garnered attention in medicinal chemistry due to its potential biological activities. Research indicates that this compound and its derivatives may exhibit anti-inflammatory and analgesic properties, making them candidates for therapeutic applications. The compound's ability to interact with biological targets, such as receptors or enzymes, is critical for understanding its mechanism of action and potential therapeutic effects.
The phenylacetic acid moiety in the compound is significant from a pharmacological perspective. Phenylacetic acid derivatives have been studied for their diverse biological activities, including:
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Anti-inflammatory effects through potential modulation of inflammatory mediators
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Analgesic properties possibly via interaction with pain signaling pathways
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Potential antibacterial and antifungal activities against various pathogens
| Biological Activity | Potential Mechanism | Research Status |
|---|---|---|
| Anti-inflammatory | Modulation of inflammatory pathways and mediators | Under investigation |
| Analgesic | Interaction with pain signaling pathways | Preliminary evidence |
| Antimicrobial | Interaction with bacterial or fungal cellular components | Hypothesized based on structural features |
| Enzyme Inhibition | Binding to enzyme active sites | Structure suggests potential |
The compound's structure-activity relationships are still being elucidated, with ongoing research focused on optimizing its pharmacological properties through structural modifications. The presence of both benzoyl and phenyl groups may contribute to enhanced binding affinity to specific biological targets, potentially improving therapeutic efficacy.
| Hazard Information | Details |
|---|---|
| GHS Classification | Irritant |
| Signal Word | Warning |
| Hazard Statements | H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation |
| Precautionary Statement Codes | P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P332+P317, P337+P317, P362+P364, P403+P233, P405, P501 |
| Hazard Classes and Categories | Skin Irritant 2 Eye Irritant 2A Specific Target Organ Toxicity Single Exposure 3 |
When handling (Benzoylamino)(phenyl)acetic acid, appropriate safety measures should be implemented, including:
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Use of personal protective equipment (PPE) such as gloves, safety goggles, and laboratory coats
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Working in a well-ventilated area or fume hood to minimize inhalation exposure
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Avoiding skin and eye contact with the compound
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Proper storage in a cool, dry place away from incompatible materials
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Appropriate disposal according to local regulations and guidelines
The safety data indicates that while (Benzoylamino)(phenyl)acetic acid poses some hazards related to irritation, these risks can be effectively managed with standard laboratory safety protocols .
Comparative Analysis with Related Compounds
(Benzoylamino)(phenyl)acetic acid shares structural similarities with several related compounds, including 4-(Benzoylamino)benzeneacetic acid. Both compounds have the same molecular formula (C₁₅H₁₃NO₃) but differ in their structural arrangement, resulting in distinct chemical and biological properties .
Table 4: Comparison of (Benzoylamino)(phenyl)acetic acid with Related Compounds
| Property | (Benzoylamino)(phenyl)acetic acid | 4-(Benzoylamino)benzeneacetic acid |
|---|---|---|
| Molecular Formula | C₁₅H₁₃NO₃ | C₁₅H₁₃NO₃ |
| CAS Number | 74536-43-9, 29670-63-1 | 5897-65-4 |
| Structure | Benzoylamino and phenyl groups attached to the alpha carbon | Benzoylamino group attached to the para position of the phenyl ring |
| GHS Classification | Irritant (skin, eye, respiratory) | Harmful if swallowed, causes serious eye damage, very toxic to aquatic life |
| Potential Applications | Anti-inflammatory, analgesic | Broader spectrum including antimicrobial activity against MRSA |
The structural differences between these compounds, particularly the position of the benzoylamino group, result in different biological activities and safety profiles. While (Benzoylamino)(phenyl)acetic acid primarily shows irritant properties, 4-(Benzoylamino)benzeneacetic acid displays additional hazards, including acute toxicity if swallowed and aquatic toxicity .
The 4-(Benzoylamino)benzeneacetic acid has been reported to have activity against methicillin-resistant Staphylococcus aureus (MRSA) and exhibits monoamine oxidase B (MAO-B) inhibition properties . These differences highlight the importance of specific structural arrangements in determining biological activities and safety profiles.
Research Applications and Future Directions
(Benzoylamino)(phenyl)acetic acid has several potential applications in both academic research and pharmaceutical development. Its versatile structure makes it a valuable building block for creating diverse chemical libraries for drug discovery programs.
Current and potential research applications include:
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Development of novel anti-inflammatory and analgesic agents with improved efficacy and reduced side effects
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Investigation of structure-activity relationships to optimize biological activities
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Use as a scaffold for the design of enzyme inhibitors targeting specific biological pathways
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Development of chemical probes for studying biological mechanisms
Future research directions may focus on:
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Detailed mechanistic studies to elucidate the precise mode of action for the observed biological activities
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Development of more efficient and sustainable synthesis methods
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Investigation of potential synergistic effects with other bioactive compounds
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Exploration of novel therapeutic applications based on the compound's unique structural features
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Development of targeted drug delivery systems incorporating derivatives of this compound
The compound's potential in medicinal chemistry remains largely unexplored, presenting opportunities for innovative research in drug development and chemical biology.
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